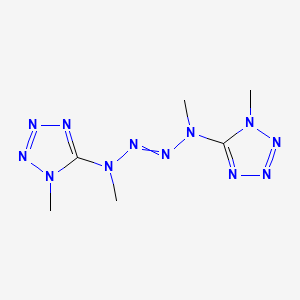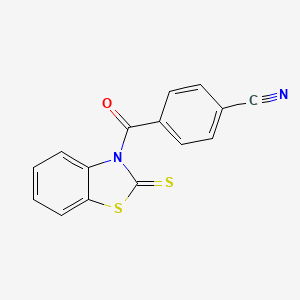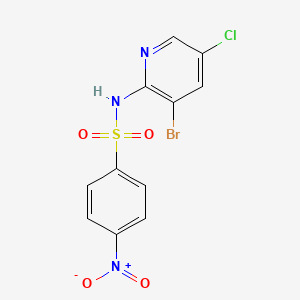![molecular formula C17H25F9O2S B14228495 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid CAS No. 522634-13-5](/img/structure/B14228495.png)
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is a fluorinated organic compound. It is characterized by the presence of a nonafluorohexyl group attached to an undecanoic acid backbone via a sulfanyl linkage. This compound is notable for its unique chemical properties, particularly its high hydrophobicity and chemical stability, which are attributed to the presence of multiple fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid typically involves the following steps:
Formation of the Nonafluorohexyl Group: This step involves the preparation of the nonafluorohexyl group, which can be achieved through the fluorination of hexyl precursors.
Attachment of the Sulfanyl Linkage: The nonafluorohexyl group is then attached to a sulfanyl group through a thiol-ene reaction, which is a type of click chemistry.
Coupling with Undecanoic Acid: Finally, the nonafluorohexylsulfanyl group is coupled with undecanoic acid using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or disulfide.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically slow due to the strong C-F bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Fluorinated derivatives with nucleophilic groups.
Aplicaciones Científicas De Investigación
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of membrane proteins and lipid interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the development of superhydrophobic coatings and materials with enhanced chemical resistance.
Mecanismo De Acción
The mechanism of action of 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is primarily based on its ability to interact with hydrophobic surfaces and molecules. The nonafluorohexyl group imparts strong hydrophobicity, allowing the compound to form stable interactions with lipid bilayers and hydrophobic domains in proteins. This property is exploited in various applications, such as enhancing the stability of drug formulations and improving the performance of coatings.
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
- 1,1,2,2,3,3,4,4,5,5,6,6,6-十三氟-己烷磺酰氟
Uniqueness
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is unique due to its specific combination of a long-chain undecanoic acid with a highly fluorinated nonafluorohexyl group. This structure provides a balance of hydrophobicity and chemical reactivity, making it particularly useful in applications requiring both stability and functional versatility.
Propiedades
Número CAS |
522634-13-5 |
|---|---|
Fórmula molecular |
C17H25F9O2S |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
11-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)undecanoic acid |
InChI |
InChI=1S/C17H25F9O2S/c18-14(19,15(20,21)16(22,23)17(24,25)26)10-12-29-11-8-6-4-2-1-3-5-7-9-13(27)28/h1-12H2,(H,27,28) |
Clave InChI |
ZYJIEJNVWBCVLS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCSCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
acetate](/img/structure/B14228420.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)
![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
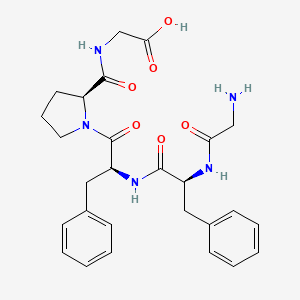
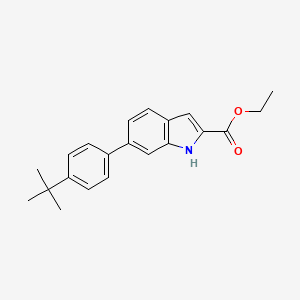
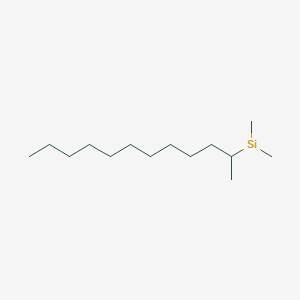
![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)
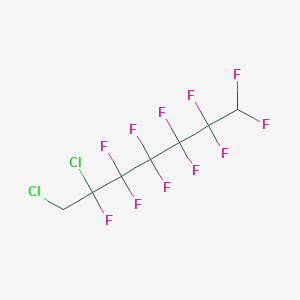
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
